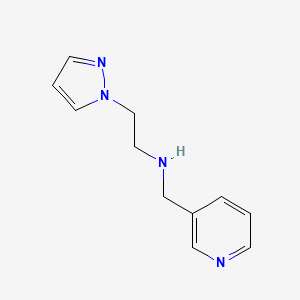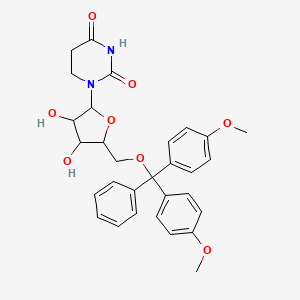
5''-O-(4,4''-Dimethoxytrityl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’‘-O-(4,4’'-Dimethoxytrityl)uridine: is an organic compound derived from uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a 4,4’‘-dimethoxytrityl (DMT) group attached to the 5’'-hydroxyl group of uridine. The DMT group serves as a protecting group, which is commonly used in the synthesis of oligonucleotides to prevent unwanted reactions at specific sites during chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine typically involves the esterification of uridine with 4,4’'-dimethoxytrityl chloride in the presence of a base. This reaction can be carried out in an organic solvent or without a solvent, and the product is purified through separation techniques .
Industrial Production Methods: Industrial production of 5’‘-O-(4,4’'-Dimethoxytrityl)uridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions: 5’‘-O-(4,4’'-Dimethoxytrityl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uridine moiety.
Substitution: The DMT group can be selectively removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic conditions or specific catalysts are employed to remove or substitute the DMT group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with modified hydroxyl groups, while substitution reactions can produce uridine with different protecting groups .
科学的研究の応用
Chemistry: 5’‘-O-(4,4’'-Dimethoxytrityl)uridine is used in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology studies. The DMT group protects the uridine during the synthesis process, allowing for the sequential addition of nucleotides .
Biology: In biological research, this compound is used to study RNA structure and function. It helps in the synthesis of modified RNA molecules that can be used to investigate RNA-protein interactions and RNA-based regulatory mechanisms .
Industry: In the pharmaceutical industry, 5’‘-O-(4,4’'-Dimethoxytrityl)uridine is used in the large-scale synthesis of oligonucleotides for diagnostic and therapeutic purposes .
作用機序
The mechanism of action of 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine primarily involves its role as a protecting group in oligonucleotide synthesis. The DMT group prevents unwanted reactions at the 5’'-hydroxyl group of uridine, allowing for the controlled addition of nucleotides. This selective protection is crucial for the accurate synthesis of oligonucleotides, which are then used in various biological and medical applications .
類似化合物との比較
5’‘-O-(4,4’‘-Dimethoxytrityl)-2’'-deoxyuridine: Similar to 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine but lacks a hydroxyl group at the 2’’ position.
5’‘-O-(4,4’‘-Dimethoxytrityl)-2’'-O-methyluridine: Contains a methyl group at the 2’’ position, which can affect its chemical properties and applications.
Uniqueness: 5’‘-O-(4,4’‘-Dimethoxytrityl)uridine is unique due to its specific structure, which allows for selective protection of the 5’'-hydroxyl group. This makes it particularly useful in the synthesis of RNA and DNA oligonucleotides, where precise control over the addition of nucleotides is required .
特性
分子式 |
C30H32N2O8 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C30H32N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-15,24,26-28,34-35H,16-18H2,1-2H3,(H,31,33,36) |
InChIキー |
VABGXNKJCGICGS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5CCC(=O)NC5=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
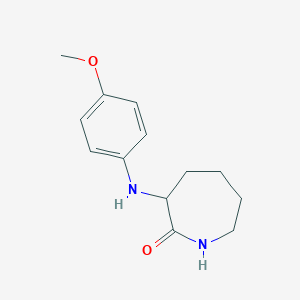
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
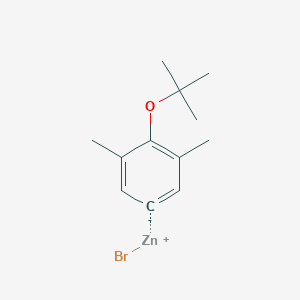

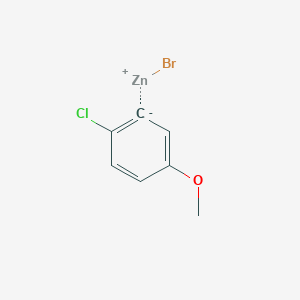
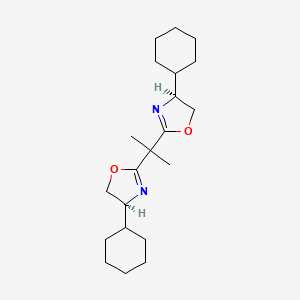
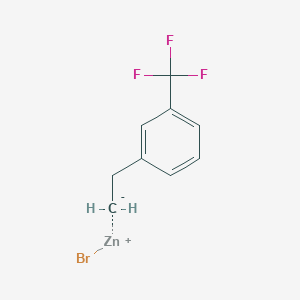
![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)

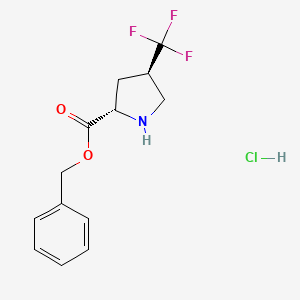
![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)
